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molecular formula C18H23BrOSi B3419256 (2-Bromoethoxy)-t-butyldiphenylsilane CAS No. 139897-19-1

(2-Bromoethoxy)-t-butyldiphenylsilane

Cat. No. B3419256
M. Wt: 363.4 g/mol
InChI Key: WOTSEKGXOIGTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207329B2

Procedure details

A mixture of tert-butyldiphenylsilyl chloride (20.32 g, 74.03 mmol) and imidazole (6.25 g, 91.9 mmol) was treated dropwise with 2-bromoethanol (47, 5 mL, 8.87 g, 70.8 mmol). Stirring was continued for 12 h. The mixture was diluted with Et2O and water. The phases were separated, and the aqueous layer was extracted Et2O. The organic extract was washed with water and dried over Na2SO4. Concentration of the sample yielded a pale brown oil (26.01 g, 97%): 1H NMR δ 1.11 (s, 9H), 3.45 (t, J=6.3 Hz, 2H), 3.96 (t, J=6.3 Hz, 2H), 7.42-7.47 (m, 6H), 7.70-7.73 (m, 4H); 13C NMR δ 19.52, 27.03, 33.43, 64.24, 128.04, 130.10, 133.49, 135.84.
Quantity
20.32 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[Si:1](Cl)([C:14]([CH3:17])([CH3:16])[CH3:15])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1C=CN=C1.[Br:24][CH2:25][CH2:26][OH:27]>CCOCC.O>[Si:1]([O:27][CH2:26][CH2:25][Br:24])([C:14]([CH3:17])([CH3:16])[CH3:15])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
20.32 g
Type
reactant
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)Cl
Name
Quantity
6.25 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
BrCCO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted Et2O
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[Si](C1=CC=CC=C1)(C1=CC=CC=C1)(C(C)(C)C)OCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 26.01 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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